Dimethylheptylpyran

Overview

Description

Dimethylheptylpyran is a synthetic cannabinol analog that may have an effect on central signal processing. DMHP slowed primary cortical responses to radial nerve or ventralis posterolateralis (VPL) stimulation in a dose dependent manner. DMHP likely affects somatosensory and visual evoked potentials in the classical afferent primary pathways. This compound is not available (DEA controlled substance)

Biological Activity

Dimethylheptylpyran (DMHP) is a synthetic cannabinoid and an analogue of tetrahydrocannabinol (THC), first synthesized in 1949. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The following sections provide a detailed overview of the biological activity of DMHP, including its pharmacodynamics, therapeutic effects, case studies, and research findings.

Chemical Structure and Properties

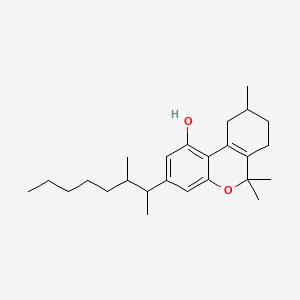

DMHP is characterized by its structural similarity to THC, possessing a benzopyran ring which is essential for its biological activity. The compound's structural formula can be represented as follows:

This structure allows DMHP to interact with cannabinoid receptors in the body, primarily CB1 and CB2 receptors, which are involved in various physiological processes.

Pharmacodynamics

Mechanism of Action:

DMHP exhibits a mechanism of action similar to that of THC, acting as a partial agonist at cannabinoid receptors. This interaction leads to various central nervous system effects, including sedation, analgesia, and mild hallucinogenic effects. Notably, DMHP has a higher lipophilicity than THC, resulting in a prolonged duration of action and an extended half-life ranging between 20 to 39 hours. The active metabolite, 11-hydroxy-DMHP, has an even longer half-life exceeding 48 hours .

Tolerance and Withdrawal:

Research indicates that tolerance can develop with repeated administration of DMHP. In studies involving dogs and monkeys, tolerance was observed after daily doses, with minimal behavioral depressant effects noted after a week of administration . Importantly, withdrawal symptoms were not significant upon cessation of the drug.

Therapeutic Applications

Antiepileptic Effects:

DMHP has been studied for its potential antiepileptic properties. Clinical observations in children with epilepsy have shown positive results in some cases, suggesting that DMHP may help reduce seizure frequency .

Sedative Effects:

The compound induces sedation at lower doses than those required for hallucinogenic effects. This property makes it a candidate for further exploration in therapeutic settings where sedation is beneficial .

Potential Risks:

Despite its therapeutic potential, DMHP can cause pronounced hypotension at doses below those required for hallucinogenic effects. This side effect can lead to dizziness, fainting, and muscle weakness, raising concerns about its safety profile .

Table 1: Summary of Biological Effects of DMHP

Case Studies

-

Animal Studies:

In controlled experiments with Macaca mulatta monkeys and dogs, DMHP was administered intravenously over several weeks. These studies demonstrated the development of tolerance to the drug's behavioral effects without significant withdrawal symptoms upon cessation . -

Clinical Observations:

A study involving children with epilepsy reported that DMHP administration resulted in reduced seizure frequency in some participants. This suggests that further clinical trials are warranted to explore DMHP's efficacy as an antiepileptic agent .

Scientific Research Applications

Therapeutic Uses

DMHP's pharmacological profile indicates several potential therapeutic applications:

- Anxiety and Mood Disorders : Its sedative properties make DMHP a candidate for exploring treatments for anxiety and mood disorders .

- Nausea Management : The anti-nausea effects observed in studies suggest potential applications in managing chemotherapy-induced nausea and vomiting .

- Non-lethal Incapacitating Agent : Investigated by military programs for its incapacitating effects, DMHP was considered for use as a non-lethal agent due to its ability to impair physical capabilities without causing permanent harm .

Research Findings

Several studies have documented the effects of DMHP:

- A study on anesthetized cats showed that DMHP could slow cortical activity, indicating its influence on sensory processing .

- Clinical trials have explored its efficacy in treating grand mal epilepsy, although further research was limited due to variability in potency among samples .

Case Study 1: Military Research

The U.S. military investigated DMHP as part of their chemical weapons program. The most potent isomer demonstrated incapacitating effects at low doses (0.5–2.8 μg/kg), leading to significant impairment of physical performance while maintaining a favorable safety margin .

Case Study 2: Clinical Trials

Initial clinical trials indicated potential benefits of DMHP for treating conditions like epilepsy. However, inconsistent potency across different samples led to the discontinuation of further studies .

Properties

IUPAC Name |

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEFIFWEOSUTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954555 | |

| Record name | 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32904-22-6 | |

| Record name | 3-(1,2-Dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32904-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylheptylpyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032904226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMHP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLHEPTYL-.DELTA.6A,10A-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944O1KA97G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.